Luxeptinib

Description

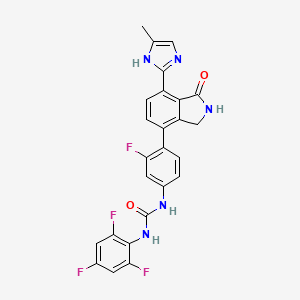

Structure

3D Structure

Properties

IUPAC Name |

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-(2,4,6-trifluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F4N5O2/c1-11-9-30-23(32-11)16-5-4-14(17-10-31-24(35)21(16)17)15-3-2-13(8-18(15)27)33-25(36)34-22-19(28)6-12(26)7-20(22)29/h2-9H,10H2,1H3,(H,30,32)(H,31,35)(H2,33,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHHJYUHCZWSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=C(C=C(C=C5F)F)F)F)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616428-23-9 | |

| Record name | Luxeptinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616428239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUXEPTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ6PBX1JU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luxeptinib's Mechanism of Action in Acute Myeloid Leukemia (AML) Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Luxeptinib (formerly CG-806), a potent, orally bioavailable, multi-kinase inhibitor, in acute myeloid leukemia (AML) cell lines. This compound is currently under investigation in clinical trials for relapsed or refractory AML and B-cell malignancies.[1][2] This document synthesizes preclinical data, focusing on its molecular targets, effects on signaling pathways, and induction of anti-leukemic activity.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-leukemic effects through the simultaneous inhibition of several key kinases implicated in AML pathogenesis. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[3][4] This multi-targeted approach allows this compound to be effective against AML cells with various genetic backgrounds, including those with and without FLT3 mutations.

Inhibition of FLT3 Signaling

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[3][5] this compound potently inhibits both wild-type (WT) and various mutant forms of FLT3, including ITD, tyrosine kinase domain (TKD), and gatekeeper mutations, with IC50 values in the picomolar to low nanomolar range.[5][6] By inhibiting FLT3, this compound blocks the downstream signaling pathways that drive leukemic cell proliferation and survival, including the STAT5 and MAPK/ERK pathways.[3][7] This leads to a reduction in the phosphorylation of these key downstream effectors.[3]

Targeting BTK and Aurora Kinases

In addition to its potent activity against FLT3, this compound also targets BTK and Aurora kinases. The inhibition of these kinases contributes to its broad anti-leukemic activity, particularly in FLT3-WT AML cells.[3] In FLT3-mutant cells, the co-inhibition of FLT3 and BTK can lead to synergistic pro-apoptotic effects.[3]

Cellular Effects in AML Cell Lines

The multi-kinase inhibitory action of this compound translates into significant anti-leukemic effects in AML cell lines, including the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

The effect of this compound on the cell cycle is dependent on the FLT3 mutational status of the AML cells. In FLT3-mutant AML cell lines, this compound treatment leads to a G1 phase blockage.[3] Conversely, in FLT3-WT AML cell lines, it induces a G2/M phase arrest.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in AML cells.[6] Evidence of apoptosis following this compound treatment includes the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of programmed cell death.[3]

Quantitative Data: Potency of this compound

The following tables summarize the quantitative data on the potency of this compound against various kinases and AML cell lines.

Table 1: Potency of this compound Against Key Kinases [3]

| Kinase | IC50 (nmol/L) |

| FLT3-WT | 8.7 |

| FLT3-ITD | 0.8 |

Table 2: Binding Affinity of this compound to FLT3 Variants [3]

| FLT3 Protein (fragment) | Kd (nmol/L) |

| FLT3-WT | 0.24 |

| FLT3-ITD | 3.1 |

| FLT3 D835Y (TKD) | 4.2 |

Table 3: Antiproliferative Potency of this compound in Human Myeloid Cell Lines [3]

| Cell Line | FLT3 Status | Mean IC50 (nmol/L) |

| EOL-1 | WT | 0.045 |

| MV4-11 | FLT3-ITD | 0.5 |

| MOLM-13 | FLT3-ITD | 0.3 |

| MOLM-14 | FLT3-ITD | 0.4 |

Table 4: IC50 Values of this compound in Ba/F3 Cells Transfected with FLT3 Variants [3]

| FLT3 Variant | IC50 (nmol/L) |

| FLT3-ITD | 1 ± 0.2 |

| FLT3 D835Y | 3 ± 0.5 |

| FLT3-ITD + D835Y | 2 ± 0.4 |

| FLT3-ITD + F691L | 1 ± 0.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Lines and Antiproliferative Assays

-

Cell Lines: Human AML cell lines (EOL-1, MV4-11, MOLM-13, MOLM-14) were obtained from ATCC or DSMZ. Murine Ba/F3 cells were engineered to express various human FLT3 mutants.[3]

-

Antiproliferative Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) after 72 hours of drug exposure. Luminescence was measured using a microplate reader. IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis of Kinase Inhibition

-

Cell Treatment and Lysis: AML cells were treated with DMSO (vehicle) or varying concentrations of this compound for 1 or 24 hours. After treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies from Cell Signaling Technology were used: phospho-FLT3 (pY589/591), total FLT3, phospho-STAT5 (pY694), total STAT5, phospho-ERK1/2 (pT202/Y204), total ERK1/2, and PARP.[3]

-

Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay

-

Annexin V-FITC/Propidium Iodide (PI) Staining: Apoptosis was quantified by flow cytometry using an Annexin V-FITC Apoptosis Detection Kit (BD Biosciences). Cells were treated with this compound for the indicated times, then washed and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were analyzed on a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) was determined.

Cell Cycle Analysis

-

Cell Fixation: AML cells were treated with this compound for 24 hours. Cells were then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits FLT3 signaling in AML cells.

References

- 1. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]

- 2. This compound Preclinical Data Extend Potential Applications from Oncology to Inflammation :: Aptose Biosciences Inc. (APS) [aptose.com]

- 3. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Inhibition of FLT3 and BTK by Luxeptinib (CG-806): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxeptinib (formerly CG-806) is a potent, orally bioavailable, non-covalent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound's activity against these two critical targets in hematologic malignancies.

Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2] Similarly, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in diseases such as chronic lymphocytic leukemia (CLL).[1] By simultaneously targeting both FLT3 and BTK, this compound offers a promising therapeutic strategy for treating a range of hematologic cancers, including those with resistance to other targeted therapies.

Core Mechanism: Dual FLT3 and BTK Inhibition

This compound exerts its anti-cancer effects by potently and simultaneously inhibiting the kinase activity of both FLT3 and BTK. This dual inhibition disrupts key signaling pathways essential for the survival and proliferation of malignant cells.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

In AML, activating mutations of FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the aberrant activation of multiple downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively drive leukemic cell proliferation and inhibit apoptosis. This compound has demonstrated potent inhibition of both wild-type and various mutant forms of FLT3, including ITD, TKD, and gatekeeper mutations that confer resistance to other FLT3 inhibitors.[3][4][5]

BTK Inhibition in B-Cell Malignancies

In B-cell malignancies like CLL, the B-cell receptor (BCR) pathway is often constitutively active, promoting cell survival and proliferation. BTK is a critical downstream mediator in this pathway. Upon BCR activation, BTK is phosphorylated and, in turn, activates downstream effectors such as PLCγ2, leading to the activation of NF-κB and other pro-survival signals. This compound effectively inhibits BTK, thereby blocking these crucial survival signals in malignant B-cells.[1]

Quantitative Data: Potency and Efficacy

The following tables summarize the in vitro and ex vivo potency of this compound against FLT3, BTK, and various leukemia cell lines.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| FLT3-WT | 8.7[3] |

| FLT3-ITD | 0.8[3] |

| FLT3-D835Y (TKD) | 4.2 (Kd)[3] |

| FLT3-ITD + D835Y | 1.0 ± 0.2 (in Ba/F3 cells)[3] |

| FLT3-ITD + F691L | 1.0 ± 0.2 (in Ba/F3 cells)[3] |

| BTK | 5.0[6] |

Table 2: Anti-proliferative Activity in Cell Lines

| Cell Line | Disease | FLT3 Status | IC50 (nM) |

| MV4-11 | AML | FLT3-ITD | 1.0 ± 0.2[3] |

| MOLM-13 | AML | FLT3-ITD | - |

| EOL-1 | AML | WT | 0.045[3] |

| MEC-1 | CLL | - | 32[1] |

Table 3: Ex Vivo Activity in Primary Patient Samples

| Disease | FLT3 Status | Median IC50 (µM) |

| AML | WT | 0.187[7] |

| AML | FLT3-ITD | 0.018[7] |

| AML | FLT3-TKD | 0.023[7] |

| CLL | - | 0.114[7] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the FLT3 and BTK signaling pathways and the points of inhibition by this compound.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assays

1. LanthaScreen™ Eu Kinase Binding Assay (for FLT3)

This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase.

-

Materials:

-

Recombinant FLT3 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) dilutions

-

384-well plate

-

-

Protocol:

-

Prepare a 3X solution of the test compound in Kinase Buffer A.

-

Prepare a 3X mixture of FLT3 enzyme and Eu-anti-tag antibody in Kinase Buffer A.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X enzyme/antibody mixture.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values from the dose-response curve.

-

2. ADP-Glo™ Kinase Assay (for BTK)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant BTK enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

BTK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[3]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (this compound) dilutions

-

96-well plate

-

-

Protocol:

-

In a 96-well plate, add 1 µL of test compound dilution.

-

Add 2 µL of BTK enzyme solution.

-

Add 2 µL of substrate/ATP mixture to initiate the kinase reaction.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]

-

Measure luminescence using a plate reader.

-

Determine IC50 values from the dose-response curve.

-

Cell-Based Assays

1. Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

AML or CLL cell lines (e.g., MV4-11, MEC-1)

-

Complete culture medium

-

Test compound (this compound) dilutions

-

MTS reagent

-

96-well plate

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to adhere and stabilize.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine IC50 values.

-

2. Ba/F3 Cell Proliferation Assay

This assay utilizes the IL-3 dependent Ba/F3 pro-B cell line engineered to express a constitutively active kinase, rendering them IL-3 independent.

-

Materials:

-

Ba/F3 cells stably expressing FLT3-ITD or other mutants

-

RPMI-1640 medium with 10% FBS

-

Test compound (this compound) dilutions

-

96-well plate

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Protocol:

-

Wash Ba/F3-FLT3 mutant cells to remove IL-3 and resuspend in IL-3-free medium.

-

Seed cells in a 96-well plate at a density of ~5,000 cells/well.

-

Add serial dilutions of this compound.

-

Incubate for 48-72 hours at 37°C.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the inhibition of proliferation and determine IC50 values.

-

In Vivo Xenograft Model

MV4-11 AML Xenograft Model

This model is used to evaluate the in vivo anti-tumor activity of this compound.

-

Materials:

-

MV4-11 human AML cell line

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel

-

This compound formulation for oral gavage

-

-

Protocol:

-

Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.[3]

-

Monitor tumor growth regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally (gavage) at the specified dose and schedule (e.g., twice daily).

-

Continue treatment for a defined period (e.g., 28 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

Caption: General Workflow for In Vitro Kinase Assays.

Caption: General Workflow for Cell Viability Assays.

Caption: General Workflow for In Vivo Xenograft Studies.

Conclusion

This compound (CG-806) is a potent dual inhibitor of FLT3 and BTK, demonstrating significant preclinical activity against malignant cells in both AML and B-cell malignancies. Its ability to target wild-type and multiple mutant forms of FLT3, including those conferring resistance to other inhibitors, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel therapies for hematologic cancers.

References

- 1. promega.com [promega.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. promega.com [promega.com]

- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

The Pivotal Role of Non-Covalent Inhibition in Luxeptinib's Kinase Selectivity and Anti-Cancer Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Luxeptinib (also known as CG-806) is a potent, orally bioavailable, first-in-class kinase inhibitor that has demonstrated significant promise in preclinical and clinical studies for the treatment of various hematologic malignancies. A defining characteristic of this compound's molecular profile is its non-covalent, reversible mechanism of action. This attribute allows it to effectively inhibit a unique cluster of kinases, including key drivers of cancer cell proliferation and survival, while sparing others that are often associated with toxicity. This guide provides a comprehensive overview of the role of non-covalent inhibition in shaping this compound's therapeutic profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the experimental workflows used for its characterization.

The Significance of Non-Covalent Inhibition

Unlike covalent kinase inhibitors that form a permanent bond with their target, typically a cysteine residue near the ATP-binding pocket, this compound's reversible binding offers several key advantages. Covalent inhibitors can be rendered ineffective by mutations in this cysteine residue, a common mechanism of acquired resistance. This compound, by not relying on this interaction, maintains its inhibitory activity against both wild-type and mutant forms of its target kinases, such as Bruton's tyrosine kinase (BTK) with the C481S mutation.[1]

Furthermore, the non-covalent nature of this compound contributes to its distinct selectivity profile. It potently inhibits clusters of related kinases that are critical for cancer cell signaling, including FMS-like tyrosine kinase 3 (FLT3) and BTK, as well as other kinases involved in oncogenic rescue pathways.[2][3] This multi-pronged attack on cancer cell signaling pathways may contribute to its robust anti-leukemic activity.[3][4] Importantly, this compound spares kinases whose inhibition is linked to adverse events, such as the TEC, EGFR, and ErbB2 kinases.[1]

Quantitative Analysis of this compound's Kinase Inhibition

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), against a panel of wild-type and mutant kinases, as well as its anti-proliferative activity in cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Kd (nM) | Assay Platform |

| FLT3 Wild-Type | 8.7 | 0.24 | Reaction Biology / DiscoverX |

| FLT3-ITD | 0.8 | 3.1 | Reaction Biology / DiscoverX |

| FLT3 D835Y | 6 | 4.2 | Reaction Biology / DiscoverX |

| FLT3-ITD + F691L | 1 | Not Reported | Reaction Biology |

| BTK Wild-Type | Not Reported | Not Reported | - |

| BTK C481S | Not Reported | Not Reported | - |

| SYK | 59 | 180 | Carna Biosciences / DiscoverX |

| LYN | Not Reported | Not Reported | - |

| SRC | Not Reported | Not Reported | - |

| TEC | 139 | Not Reported | Reaction Biology |

| EGFR | >1,000 | Not Reported | Reaction Biology |

Data compiled from multiple sources, including enzymatic and binding assays.[2][4][5]

Table 2: Anti-Proliferative Activity of this compound in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.238 |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Not Reported |

| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRA | 0.045 |

| MEC-1 | Chronic Lymphocytic Leukemia | - | 32 |

Data from cell viability assays.[4][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflows of the experiments used to characterize its activity.

References

- 1. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay ALL Targets - Carna Biosciences, Inc. [carnabio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. reactionbiology.com [reactionbiology.com]

- 5. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carnabio.com [carnabio.com]

Investigating Luxeptinib's Effect on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxeptinib (also known as CG-806) is a potent, orally available, non-covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] Its dual-action mechanism allows it to target key signaling pathways implicated in the pathogenesis of various hematologic malignancies, including acute myeloid leukemia (AML) and B-cell cancers. This technical guide provides an in-depth overview of this compound's effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Data Presentation: Kinase Inhibition Profile and Cellular Activity

This compound has demonstrated potent inhibitory activity against wild-type and various mutant forms of FLT3, as well as key kinases in the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] The following tables summarize the quantitative data on this compound's inhibitory concentrations (IC50) and binding affinities (Kd).

| Kinase Target | IC50 (nM) | Notes |

| FLT3-WT | 8.7 | Wild-Type FMS-like tyrosine kinase 3 |

| FLT3-ITD | 0.8 | Internal Tandem Duplication mutant |

| FLT3 D835Y | 6 | Tyrosine Kinase Domain (TKD) mutant |

| FLT3-ITD + D835Y | - | Compound mutant |

| FLT3-ITD + F691L | - | Compound mutant with gatekeeper mutation |

| BTK (Wild-Type) | 8.4 - 27 | Bruton's tyrosine kinase |

| BTK (C481S mutant) | 2.5 - 13.1 | Ibrutinib-resistant mutant |

| SYK | 59 | Spleen tyrosine kinase |

| SRC Family Kinases | Potent | Including LYN, BLK, LCK, SRC |

| TEC | 139 | Tec protein tyrosine kinase |

| EGFR | >1,000 | Epidermal Growth Factor Receptor (demonstrating selectivity) |

Table 1: Inhibitory Concentration (IC50) of this compound against key kinases.[3]

| FLT3 Protein Variant | Kd (nM) | Notes |

| FLT3-WT | 0.24 | Wild-Type FMS-like tyrosine kinase 3 |

| FLT3-ITD | 3.1 | Internal Tandem Duplication mutant |

| FLT3 D835Y (TKD) | 4.2 | Tyrosine Kinase Domain mutant |

| FLT3 D835H (TKD) | 2.2 | Tyrosine Kinase Domain mutant |

Table 2: Binding Affinity (Kd) of this compound for FLT3 variants.

| Cell Line | FLT3 Status | Mean IC50 (nM) | Cancer Type |

| EOL-1 | WT | 0.045 | Eosinophilic Leukemia |

| MV4-11 | FLT3-ITD | 0.238 | Acute Myeloid Leukemia |

| MEC-1 | - | 32 | Chronic Lymphocytic Leukemia |

Table 3: Antiproliferative Potency of this compound in Malignant Human Cell Lines.

Core Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to concurrently inhibit multiple oncogenic signaling cascades. The primary pathways affected are the FLT3 signaling pathway, crucial in many cases of AML, and the B-cell receptor (BCR) signaling pathway, a cornerstone of B-cell malignancy survival.

FLT3 Signaling Pathway

In AML, activating mutations in the FLT3 receptor tyrosine kinase lead to constitutive activation of downstream pro-survival and proliferative pathways, including the RAS/MAPK and JAK/STAT pathways. This compound potently inhibits both wild-type and mutated FLT3, thereby blocking these downstream signals.[2][5] A key consequence of FLT3 inhibition by this compound is the significant reduction in the phosphorylation of STAT5, a critical transcription factor for myeloid cell proliferation and survival.[5] Inhibition of ERK1/2 phosphorylation has also been observed, indicating a blockade of the MAPK pathway.[5]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for the maturation, survival, and proliferation of B-cells. In B-cell malignancies, this pathway is often constitutively active. This compound targets multiple critical nodes within this cascade. It directly inhibits BTK, a central kinase in BCR signaling, as well as upstream kinases such as SYK and LYN.[7][8][9][10] This multi-point inhibition leads to a comprehensive shutdown of downstream signaling, affecting PLCγ2, AKT, and ERK.[1]

Experimental Protocols

The following are representative protocols for key experiments used to elucidate this compound's effects on downstream signaling pathways. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins, such as FLT3, STAT5, BTK, and ERK, in response to this compound treatment.

Materials:

-

Cell lines (e.g., MV4-11 for FLT3, MEC-1 for BCR)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phospho-specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Gel Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Materials:

-

Recombinant purified kinase (e.g., FLT3, BTK)

-

Kinase-specific substrate

-

This compound

-

ATP

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Stop Reaction & Detect Signal: Terminate the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.

Conclusion

This compound is a promising therapeutic agent that exerts its anticancer effects through the potent and simultaneous inhibition of key signaling pathways in hematologic malignancies. Its ability to target both FLT3 and the BCR signaling cascade at multiple points provides a strong rationale for its continued clinical development. The experimental approaches outlined in this guide serve as a foundation for further investigation into the nuanced molecular mechanisms of this compound and other kinase inhibitors.

References

- 1. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]

- 8. protocols.io [protocols.io]

- 9. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of pBTK Levels Following Luxeptinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxeptinib (formerly CG-806) is an orally available, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It demonstrates potent activity against both wild-type and mutant forms of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] The BCR pathway is a key driver of proliferation and survival in various B-cell malignancies, making BTK a validated therapeutic target.[2][4] this compound also inhibits upstream kinases in the BCR pathway, including Lyn and Syk, leading to a comprehensive blockade of downstream signaling.[5][6]

Phosphorylation of BTK at key tyrosine residues, such as Y551 in the activation loop and Y223 in the SH3 domain, is essential for its kinase activity.[5] Therefore, assessing the levels of phosphorylated BTK (pBTK) is a primary method for determining the pharmacodynamic activity of BTK inhibitors like this compound. Western blotting is a widely used and effective technique for this purpose.

These application notes provide a detailed protocol for the analysis of pBTK levels in B-cell lymphoma cell lines treated with this compound, a summary of expected quantitative results, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative analysis of Western blot data from SU-DHL-6 cells pre-treated with this compound or Ibrutinib for 2 hours, followed by stimulation with anti-IgM. The data is presented as the mean ± SEM from two independent experiments, showing the relative band intensities of phosphorylated BTK at tyrosine residues Y551 and Y223, normalized to total BTK.

Table 1: Effect of this compound on pBTK (Y551) Levels

| Treatment Group | Concentration (µM) | Relative pBTK (Y551) Intensity (Mean ± SEM) |

| Unstimulated | - | 1.00 ± 0.00 |

| Anti-IgM Stimulated | - | 1.05 ± 0.05 |

| This compound + Anti-IgM | 0.1 | 0.45 ± 0.04 |

| This compound + Anti-IgM | 1 | 0.20 ± 0.03 |

| Ibrutinib + Anti-IgM | 0.1 | 1.10 ± 0.08 |

| Ibrutinib + Anti-IgM | 1 | 0.95 ± 0.07 |

Data derived from Sonowal et al., PLOS One, 2023.[1][5]

Table 2: Effect of this compound on pBTK (Y223) Levels

| Treatment Group | Concentration (µM) | Relative pBTK (Y223) Intensity (Mean ± SEM) |

| Unstimulated | - | 1.00 ± 0.00 |

| Anti-IgM Stimulated | - | 2.50 ± 0.20 |

| This compound + Anti-IgM | 0.1 | 1.20 ± 0.15 |

| This compound + Anti-IgM | 1 | 0.50 ± 0.08 |

| Ibrutinib + Anti-IgM | 0.1 | 0.30 ± 0.05 |

| Ibrutinib + Anti-IgM | 1 | 0.10 ± 0.02 |

Data derived from Sonowal et al., PLOS One, 2023.[1][5]

Experimental Protocols

Protocol: Western Blot for pBTK (Y551 and Y223) and Total BTK

This protocol is optimized for analyzing the effects of this compound on BTK phosphorylation in B-cell lymphoma cell lines, such as SU-DHL-6.

Materials and Reagents:

-

Cell Line: SU-DHL-6 (or other suitable B-cell lymphoma line)

-

This compound

-

Goat F(ab')2 Anti-Human IgM

-

Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

-

Protein Assay Reagent: BCA or Bradford assay

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Transfer Buffer

-

Membranes: PVDF or Nitrocellulose

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

-

Primary Antibodies:

-

Rabbit anti-pBTK (Y551)

-

Rabbit anti-pBTK (Y223)

-

Rabbit anti-total BTK

-

Mouse or Rabbit anti-GAPDH (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System

Procedure:

-

Cell Culture and Treatment:

-

Culture SU-DHL-6 cells to a density of 1x10^6 cells/mL.

-

Pre-treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for 2 hours.

-

Stimulate the B-cell receptor pathway by adding anti-human IgM to a final concentration of 10 µg/mL for 15 minutes. Include an unstimulated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 10 minutes.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-pBTK Y551, diluted according to manufacturer's recommendations in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total BTK and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

-

Quantify the band intensities using image analysis software. Normalize the pBTK signal to the total BTK signal for each sample.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits BTK signaling at multiple nodes.

Caption: Workflow for pBTK Western blot analysis.

References

- 1. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]

- 2. Dual BTK/SYK inhibition with CG-806 (this compound) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 5. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantifying Luxeptinib-Induced Apoptosis using Annexin V/PI Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luxeptinib (also known as CG-806) is a first-in-class, oral, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It acts as a multi-kinase inhibitor, also targeting spleen tyrosine kinase (SYK) and SRC family kinases, thereby blocking multiple oncogenic signaling pathways.[1][3] Aberrant signaling through pathways like the B-cell receptor (BCR) and FLT3 is critical for the survival and proliferation of various hematologic cancer cells.[1][4] this compound disrupts these pro-survival signals, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and ultimately inducing programmed cell death (apoptosis).[2][4] This application note provides a detailed protocol for the quantitative assessment of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This assay quantitatively measures the progression of apoptosis induced by this compound. The method utilizes two key fluorescent markers:

-

Annexin V: A protein with a high affinity for phosphatidylserine (PS). In healthy, viable cells, PS resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-conjugated Annexin V.[5]

-

Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent. PI is membrane-impermeable and thus excluded from viable and early apoptotic cells that maintain membrane integrity. It can only enter cells in the late stages of apoptosis or necrosis when the membrane has been compromised.[5]

By using these two stains, flow cytometry can distinguish between four cell populations:

-

Viable Cells: (Annexin V- / PI-)

-

Early Apoptotic Cells: (Annexin V+ / PI-)

-

Late Apoptotic/Necrotic Cells: (Annexin V+ / PI+)

-

Necrotic Cells: (Annexin V- / PI+)

This compound Mechanism of Action Leading to Apoptosis

This compound's multi-targeted inhibition of key kinases disrupts vital pro-survival signaling cascades within cancer cells. In B-cell malignancies, it blocks BCR signaling by inhibiting kinases such as LYN, SYK, and BTK.[3][4] This abrogation of BCR signaling leads to the downregulation of NF-κB activity, which in turn reduces the expression of anti-apoptotic Bcl-2 family proteins like Mcl-1 and Bcl-xL.[2][4] The reduction of these anti-apoptotic proteins disrupts mitochondrial integrity, leading to the activation of the intrinsic apoptosis pathway.[4]

Caption: this compound inhibits key kinases (BTK/FLT3), blocking pro-survival pathways and inducing apoptosis.

Experimental Protocol

This protocol provides a framework for treating cancer cell lines with this compound and analyzing apoptosis by flow cytometry.

Materials and Reagents

-

Cancer cell line of interest (e.g., Mantle Cell Lymphoma, Acute Myeloid Leukemia cell lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (CG-806)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS), cold

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Sterile microcentrifuge tubes or 5 mL polystyrene round-bottom tubes

-

Flow cytometer

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL).

-

Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treat cells with varying concentrations of this compound and a vehicle control (DMSO alone).

-

Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Suspension cells: Gently pipette the cells and transfer them to centrifuge tubes.

-

Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine these with the cells from the collected medium.

-

Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.[6]

-

-

Staining:

-

Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

-

Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube immediately prior to analysis.[6]

-

Analyze the samples on a flow cytometer promptly.

-

Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control cells.

-

Collect data for at least 10,000 events per sample.

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual BTK/SYK inhibition with CG-806 (this compound) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Establishing Luxeptinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxeptinib (also known as CG-806) is a potent, orally bioavailable, non-covalent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).[1] It has demonstrated significant anti-leukemic activity in preclinical models and is currently under investigation in clinical trials for various hematologic malignancies.[2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.

These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell line models in vitro. The protocols outlined below are based on established methodologies for inducing drug resistance in cancer cell lines and are adapted for the specific properties of this compound.

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. Understanding these pathways is crucial for interpreting resistance mechanisms. This compound is a pan-FLT3 and pan-BTK inhibitor.[3] It also inhibits other kinases such as spleen tyrosine kinase (SYK), LYN, and SRC.[4]

B-Cell Receptor (BCR) Signaling Pathway: In B-cell malignancies, this compound targets BTK, a critical component of the BCR signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.[1]

FLT3 Signaling Pathway: In Acute Myeloid Leukemia (AML), mutations in FLT3 are common and lead to constitutive activation of the kinase, promoting leukemic cell growth. This compound potently inhibits both wild-type and mutant forms of FLT3.[5]

Figure 1: Simplified diagram of BCR and FLT3 signaling pathways targeted by this compound.

Experimental Protocols

I. Cell Line Selection and Baseline Characterization

1. Cell Line Selection:

Choose cancer cell lines relevant to the therapeutic indications of this compound. For AML, cell lines with varying FLT3 mutation statuses are recommended. For B-cell malignancies, select cell lines dependent on BCR signaling.

Table 1: Recommended Cell Lines and their Baseline Sensitivity to this compound (CG-806)

| Cell Line | Cancer Type | FLT3 Status | BTK Status | Reported Mean IC50 (nM) of this compound |

| EOL-1 | AML | Wild-Type | Not Applicable | 2.0[6] |

| Kasumi-1 | AML | Wild-Type | Not Applicable | 1100[6] |

| MOLM-13 | AML | ITD | Not Applicable | 0.4[6] |

| MOLM-14 | AML | ITD | Not Applicable | 0.5[6] |

| MV4-11 | AML | ITD | Not Applicable | 0.8[6] |

| OCI-AML2 | AML | Wild-Type | Not Applicable | 1300[6] |

| OCI-AML3 | AML | Wild-Type | Not Applicable | 220[6] |

| SKM-1 | AML | Wild-Type | Not Applicable | 1400[6] |

| THP-1 | AML | Wild-Type | Not Applicable | 1800[6] |

| U937 | AML | Wild-Type | Not Applicable | 1500[6] |

| MEC-1 | CLL | Wild-Type | Wild-Type | 32[3] |

2. Baseline IC50 Determination:

Before initiating the resistance development protocol, it is crucial to determine the baseline half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

-

Materials:

-

Selected cancer cell line

-

This compound (CG-806)

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

After 24 hours, treat the cells with a serial dilution of this compound. A typical starting range could be from 0.1 nM to 10 µM.

-

Incubate for 72 hours.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

II. Generation of this compound-Resistant Cell Lines

Two primary methods are recommended for developing this compound resistance: continuous exposure and intermittent (pulse) exposure.

Method A: Continuous Exposure to Escalating Concentrations

This method involves culturing cells in the continuous presence of this compound, with a gradual increase in concentration as the cells adapt.

-

Protocol:

-

Initiate the culture with the parental cell line in a medium containing this compound at a concentration equal to the IC50 value.

-

Monitor cell viability and proliferation. Initially, a significant reduction in cell growth and an increase in cell death are expected.

-

Maintain the culture by replacing the medium with fresh, drug-containing medium every 3-4 days.

-

Once the cells recover and exhibit a stable growth rate similar to the parental line, increase the this compound concentration by 1.5 to 2-fold.

-

Repeat this dose escalation process stepwise. It is advisable to cryopreserve cells at each successful concentration step.

-

The entire process can take several months to a year to achieve a significant level of resistance (e.g., >10-fold increase in IC50).

-

Method B: Intermittent (Pulse) Exposure

This method mimics clinical dosing schedules and may select for different resistance mechanisms.

-

Protocol:

-

Treat the parental cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short period (e.g., 24-72 hours).

-

Remove the drug-containing medium and allow the surviving cells to recover and repopulate in a drug-free medium.

-

Once the cell population has recovered, repeat the pulse treatment.

-

Gradually increase the concentration and/or duration of the pulse treatment in subsequent cycles.

-

Cryopreserve cell stocks at various stages of resistance development.

-

Figure 2: Experimental workflow for generating this compound-resistant cell lines.

III. Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, a thorough characterization is necessary to validate the resistant phenotype and investigate the underlying mechanisms.

1. Confirmation of Resistance:

-

Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase (typically >5-fold) confirms resistance.

-

Perform cell proliferation assays (e.g., growth curves) in the presence and absence of this compound to compare the growth rates of parental and resistant cells.

-

Conduct colony formation assays to assess the long-term survival and proliferative capacity of resistant cells under drug pressure.

Table 2: Example of Data Presentation for Resistance Characterization

| Cell Line | IC50 of this compound (nM) | Fold Resistance (Resistant/Parental) | Doubling Time (hours) |

| Parental Line | [Insert experimental value] | 1 | [Insert experimental value] |

| This compound-Resistant | [Insert experimental value] | [Calculate value] | [Insert experimental value] |

2. Investigation of Resistance Mechanisms:

-

On-Target Mutations: Sequence the kinase domains of FLT3 and BTK to identify potential mutations that may interfere with this compound binding.

-

Bypass Signaling Pathway Activation: Use western blotting to analyze the phosphorylation status of key proteins in signaling pathways downstream of or parallel to FLT3 and BTK (e.g., p-AKT, p-ERK, p-STAT5).

-

Drug Efflux Pump Expression: Evaluate the expression levels of ABC transporters (e.g., P-glycoprotein, BCRP) using qPCR or western blotting to investigate the possibility of increased drug efflux.

-

Apoptosis Assays: Assess the induction of apoptosis in parental and resistant cells following this compound treatment using methods like Annexin V/PI staining and analysis of PARP cleavage.

Concluding Remarks

The development and characterization of this compound-resistant cell line models are indispensable for advancing our understanding of drug resistance in hematologic malignancies. The protocols and data presentation formats provided in these application notes offer a standardized framework for researchers to generate reliable and comparable data. These models will serve as valuable tools for the discovery of novel therapeutic strategies to overcome this compound resistance and improve patient outcomes.

References

- 1. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 2. ashpublications.org [ashpublications.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 6. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Kinase Activity Using Luxeptinib

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Luxeptinib (formerly CG-806) is a potent, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As a dual inhibitor, it targets key signaling pathways implicated in the proliferation and survival of various B-cell malignancies and acute myeloid leukemia (AML).[1][4][5] this compound exhibits a broad kinase inhibition profile, targeting clusters of related kinases while sparing others known to be associated with clinical toxicities.[3][4][5] This application note provides a protocol for high-throughput screening (HTS) of kinase activity to identify and characterize inhibitors like this compound.

This compound's mechanism involves reversible binding to the ATP-binding pocket of its target kinases, proving effective against both wild-type and clinically relevant mutant forms, such as the C481S mutation in BTK and internal tandem duplication (ITD) in FLT3.[1][4] Its ability to inhibit multiple nodes in oncogenic signaling pathways, including the B-cell receptor (BCR) and FLT3 signaling pathways, makes it a promising therapeutic candidate.[1][6] High-throughput screening assays are essential for discovering such multi-kinase inhibitors and understanding their selectivity and potency.[7][8]

Principle of the Assay

This protocol describes a generic, luminescence-based high-throughput kinase assay that quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a suitable example of such a system. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate from ATP to a substrate, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity. The inhibition of kinase activity by a compound like this compound results in a decrease in ADP formation and, consequently, a lower luminescent signal.[9] This method is robust, highly sensitive, and amenable to HTS formats.[10]

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| This compound | MedChemExpress | HY-111551 |

| Recombinant Kinase (e.g., BTK, FLT3) | Varies | Varies |

| Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1) | Varies | Varies |

| ATP | Sigma-Aldrich | A7699 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| White, opaque 384-well assay plates | Corning | 3572 |

| DMSO, anhydrous | Sigma-Aldrich | 276855 |

| Multichannel pipettes | Varies | Varies |

| Plate reader with luminescence detection | Varies | Varies |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Kinase Buffer: Prepare the kinase reaction buffer as recommended by the kinase manufacturer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration. The optimal ATP concentration should be at or near the Km value for the specific kinase being tested.

-

Kinase Solution: Dilute the recombinant kinase enzyme in kinase buffer to a concentration that will produce a linear reaction rate for the duration of the assay.

-

Substrate Solution: Prepare the kinase substrate in the kinase buffer at a concentration twice the final desired concentration.

High-Throughput Screening Protocol

-

Compound Plating:

-

Create a serial dilution of the this compound stock solution in DMSO.

-

Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted this compound and control compounds (positive and negative controls) to the wells of a 384-well assay plate.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted kinase solution to each well containing the test compounds and controls.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate solution to each well.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis and Interpretation

-

Data Normalization:

-

The raw luminescence data is normalized using the following controls:

-

High Control (0% Inhibition): Kinase reaction with DMSO (no inhibitor).

-

Low Control (100% Inhibition): Kinase reaction without enzyme or with a potent, broad-spectrum kinase inhibitor.

-

-

Percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

-

Quantitative Data Summary

The following tables summarize the known kinase targets of this compound and their reported inhibitory concentrations.

Table 1: Inhibitory Activity of this compound Against Key Kinase Targets

| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |

| FLT3 (Wild-Type) | <1 | Enzymatic | [4] |

| FLT3-ITD | <1 | Enzymatic | [4] |

| BTK (Wild-Type) | <1 | Enzymatic | [1] |

| BTK-C481S | <1 | Enzymatic | [1] |

| SYK | 59 | Enzymatic | [6] |

| LYN | <1 | Enzymatic | [1] |

| SRC | <1 | Enzymatic | [1] |

| LCK | <1 | Enzymatic | [1] |

| ITK | <1 | Enzymatic | [1] |

| BLK | <1 | Enzymatic | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Cell Type | IC₅₀ (nM) | Reference |

| MEC-1 | CLL | 32 | [2] |

| MV4-11 | AML (FLT3-ITD) | <5 | [11] |

Visualizations

Caption: B-Cell Receptor signaling pathway with this compound inhibition of BTK.

Caption: High-throughput screening workflow for kinase inhibitor profiling.

References

- 1. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. promega.com [promega.com]

- 10. Kinase Activity Assay Kits [discoverx.com]

- 11. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Imaging of Luxeptinib Distribution in Animal Models

Introduction

Luxeptinib (formerly CG-806) is a potent, orally bioavailable, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2] It targets critical signaling pathways in various hematological malignancies, including B-cell cancers and acute myeloid leukemia (AML).[1][3][4] this compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models.[4][5] Understanding the in vivo biodistribution, tumor targeting, and pharmacokinetic profile of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects. This application note provides detailed protocols for in vivo imaging of this compound distribution in animal models using fluorescence and Positron Emission Tomography (PET) imaging.

Principle

In vivo imaging allows for the non-invasive, longitudinal assessment of drug distribution in living organisms. For a small molecule like this compound, this can be achieved by labeling the drug with a suitable imaging probe.

-

Fluorescence Imaging: A near-infrared (NIR) fluorescent dye can be conjugated to this compound. Upon systemic administration, the spatiotemporal distribution of the fluorescently labeled this compound can be monitored using an in vivo imaging system (IVIS). This technique offers high sensitivity and is well-suited for tracking drug accumulation in superficial tumors and organs.

-

Positron Emission Tomography (PET): this compound can be radiolabeled with a positron-emitting isotope (e.g., Fluorine-18). PET imaging provides quantitative, three-dimensional information on the drug's distribution throughout the body with high sensitivity and spatial resolution, enabling detailed pharmacokinetic modeling.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting key kinases in oncogenic signaling pathways. In B-cell malignancies, it targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK and other associated kinases like LYN and SRC.[1] In AML, it potently inhibits wild-type and mutant forms of FLT3, a receptor tyrosine kinase often dysregulated in this disease, thereby blocking downstream pro-survival pathways such as STAT5 and ERK.[4][6]

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of this compound-NIR

Objective: To visualize the biodistribution and tumor accumulation of this compound labeled with a near-infrared fluorescent dye in a tumor-bearing mouse model.

Materials:

-

This compound-NIR conjugate (custom synthesis required)

-

Tumor-bearing mice (e.g., SCID mice with MV4-11 AML xenografts)[4][7]

-

In Vivo Imaging System (IVIS) or similar

-

Anesthesia (e.g., isoflurane)

-

Vehicle for injection (e.g., DMSO, PEG300, Tween-80, Saline)[8]

-

Standard animal handling and surgical tools

Methodology:

-

Animal Model Preparation:

-

Establish subcutaneous or disseminated tumor models (e.g., MV4-11 cells for AML) in immunocompromised mice.

-

Allow tumors to reach a suitable size (e.g., 100-200 mm³) for imaging.

-

-

Probe Administration:

-

Reconstitute this compound-NIR in the appropriate vehicle.

-

Administer this compound-NIR to tumor-bearing mice via oral gavage or intravenous injection at a predetermined dose. A typical oral dose for unlabeled this compound in mice ranges from 10-300 mg/kg.[7] The dose for the labeled compound should be optimized.

-

Include a control group receiving the vehicle alone.

-

-

In Vivo Fluorescence Imaging:

-

Anesthetize mice using isoflurane.

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using an IVIS.

-

Use appropriate excitation and emission filters for the specific NIR dye.

-

Acquire a white light image for anatomical reference.

-

-

Ex Vivo Organ Imaging:

-

At the final time point, euthanize the mice.

-

Harvest tumors and major organs (liver, kidneys, spleen, lungs, heart, muscle, brain).

-

Image the excised organs to confirm and quantify the in vivo signal.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor and organs using the imaging software's region of interest (ROI) analysis.

-

Calculate the tumor-to-background ratio to assess targeting efficiency.

-

Express data as average radiant efficiency or total radiant flux.

-

Protocol 2: In Vivo PET Imaging of [¹⁸F]-Luxeptinib

Objective: To quantitatively determine the whole-body biodistribution and pharmacokinetics of this compound using PET imaging.

Materials:

-

[¹⁸F]-Luxeptinib (requires radiolabeling synthesis)

-

Tumor-bearing mice (as in Protocol 1)

-

MicroPET/CT scanner

-

Anesthesia (e.g., isoflurane)

-

Vehicle for injection (e.g., saline with a small percentage of ethanol or DMSO)

-

Gamma counter

Methodology:

-

Animal Model Preparation:

-

Prepare tumor-bearing mice as described in Protocol 1.

-

-

Radiotracer Administration:

-

Administer a known activity of [¹⁸F]-Luxeptinib (e.g., 5-10 MBq) to anesthetized mice via intravenous (tail vein) injection.

-

-

PET/CT Imaging:

-

Position the mouse in the scanner bed. Maintain anesthesia and body temperature throughout the scan.

-

Perform dynamic PET scanning for the initial 60 minutes post-injection to assess pharmacokinetics.

-

Acquire static PET/CT scans at later time points (e.g., 2, 4 hours) to evaluate biodistribution.

-

The CT scan provides anatomical co-registration.

-

-

Ex Vivo Biodistribution:

-

Following the final imaging session, euthanize the mice.

-

Harvest tumors, major organs, and blood.

-

Weigh each sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g).

-

-

Data Analysis:

-

Reconstruct PET images and co-register with CT data.

-

Draw regions of interest (ROIs) on the images to generate time-activity curves for tumors and organs.

-

Calculate standardized uptake values (SUV) for quantitative assessment.

-

Correlate PET data with ex vivo biodistribution data from the gamma counter.

-

Experimental Workflow

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison. Below are examples of how to present the data.

Table 1: Hypothetical Ex Vivo Biodistribution of this compound-NIR (48h post-injection)

| Organ/Tissue | Average Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) |

| Tumor | 8.5 x 10⁸ |

| Liver | 9.2 x 10⁹ |

| Kidneys | 5.1 x 10⁹ |

| Spleen | 2.3 x 10⁸ |

| Lungs | 1.8 x 10⁸ |

| Heart | 1.1 x 10⁸ |

| Muscle | 9.5 x 10⁷ |

| Brain | 5.0 x 10⁷ |

Table 2: Hypothetical Quantitative PET Data for [¹⁸F]-Luxeptinib (2h post-injection)

| Organ/Tissue | Standardized Uptake Value (SUVmean) | % Injected Dose per Gram (%ID/g) |

| Tumor | 3.5 ± 0.6 | 3.8 ± 0.7 |

| Liver | 5.2 ± 0.9 | 5.5 ± 1.0 |

| Kidneys | 4.1 ± 0.5 | 4.3 ± 0.6 |

| Spleen | 1.8 ± 0.3 | 1.9 ± 0.4 |

| Lungs | 1.5 ± 0.2 | 1.6 ± 0.3 |

| Heart | 1.2 ± 0.2 | 1.3 ± 0.2 |

| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 |

| Brain | 0.2 ± 0.05 | 0.2 ± 0.05 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

In vivo imaging provides a powerful platform for elucidating the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. The protocols outlined in this application note offer a framework for researchers to investigate the biodistribution and tumor-targeting capabilities of this compound using fluorescence and PET imaging. Such studies are invaluable for guiding clinical trial design and developing more effective cancer therapies.

References

- 1. This compound for B-cell Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 2. researchgate.net [researchgate.net]

- 3. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Myeloid Tumors :: Aptose Biosciences Inc. (APS) [aptose.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Optimizing Luxeptinib Concentration for Maximum Kinase Inhibition: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Luxeptinib for effective kinase inhibition. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as CG-806) is an orally active, reversible, and non-covalent inhibitor of multiple kinases.[1] Its primary targets include Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), making it a potent agent against various B-cell malignancies and acute myeloid leukemia (AML).[1][2][3] this compound is designed to be effective against both wild-type and mutant forms of these kinases.[2]

Q2: What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of its target kinases, preventing the transfer of phosphate from ATP to the substrate. This reversible, non-covalent interaction allows it to inhibit both wild-type and mutated kinases that may confer resistance to covalent inhibitors.[3]

Q3: What is a recommended starting concentration for in vitro kinase assays?